N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide

colorectal cancer reactive oxygen species JNK pathway

N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide (CAS 946214-23-9) is a synthetic small-molecule sulfonamide (MF: C20H22N2O5S, MW: 402.47 g/mol) that bridges a tryptamine-derived indole moiety with a benzodioxole (1,3-benzodioxole) fragment via a flexible propane-1-sulfonamide linker. This compound belongs to the broader class of indole-sulfonamide hybrids, a chemotype extensively explored in medicinal chemistry for anticancer, antimicrobial, and CNS-targeted applications.

Molecular Formula C20H22N2O5S
Molecular Weight 402.47
CAS No. 946214-23-9
Cat. No. B2409481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide
CAS946214-23-9
Molecular FormulaC20H22N2O5S
Molecular Weight402.47
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C20H22N2O5S/c23-28(24,22-9-8-15-13-21-18-5-2-1-4-17(15)18)11-3-10-25-16-6-7-19-20(12-16)27-14-26-19/h1-2,4-7,12-13,21-22H,3,8-11,14H2
InChIKeyDRDRTEUVLGDMKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide Procurement & Research Baseline


N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide (CAS 946214-23-9) is a synthetic small-molecule sulfonamide (MF: C20H22N2O5S, MW: 402.47 g/mol) [1] that bridges a tryptamine-derived indole moiety with a benzodioxole (1,3-benzodioxole) fragment via a flexible propane-1-sulfonamide linker [2]. This compound belongs to the broader class of indole-sulfonamide hybrids, a chemotype extensively explored in medicinal chemistry for anticancer, antimicrobial, and CNS-targeted applications [3]. However, the presence of the benzodioxole ether substituent and the N-tryptaminyl sulfonamide terminus distinguishes it from simpler indole sulfonamides, aryl sulfonamides, and other benzodioxole-containing analogs, warranting careful scientific scrutiny during procurement.

Why N-(2-(1H-Indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide Cannot Be Substituted by General Indole Sulfonamides


Generic substitution is unsupported because this compound occupies a specific region of chemical space defined by its dual heterocyclic (indole + benzodioxole) architecture linked via an ether-sulfonamide spacer. Closely related analogs—such as N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide (CAS 946320-73-6) or 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide—diverge in either the aromatic substituent or the amine terminus. In the indole-sulfonamide tubulin inhibitor series, modifications at the indole 3-position and sulfonamide nitrogen are known to drastically alter antiproliferative potency, solubility, and target engagement [1]. The benzodioxole group contributes electron-rich aromatic character and hydrogen-bond acceptor capacity that influences target recognition differently than simple phenyl or halophenyl replacements [2]. Therefore, switching to even a close structural congener risks losing the specific biological profile intended by the original design.

Quantitative Evidence Guide: N-(2-(1H-Indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide Differentiation Data


Induction of ROS-Mediated Apoptosis in Colorectal Cancer Cells: Class-Level Evidence for Benzo[1,3]dioxol Sulfonamides

No direct head-to-head comparison data are publicly available for compound 946214-23-9. However, a structurally related benzo[1,3]dioxol-based sulfonamide derivative (designated '3G') was shown to induce ROS-mediated apoptosis in HT-29 and SW620 colorectal cancer cell lines. At 20 µM, 3G significantly induced apoptosis and necrosis, with apoptosis attenuation by N-acetyl cysteine (NAC, 5 mM) confirming redox-dependent anticancer activity [1]. JNK pathway activation was demonstrated by increased phosphorylation of JNK, c-Jun, and ATF2; a JNK inhibitor (SP600125, 20 µM) suppressed 3G-induced cell death [1]. Notably, 3G exhibited little antiproliferative effect against normal colonic epithelial FHC cells [1]. The target compound (946214-23-9) contains the identical benzo[1,3]dioxol pharmacophore, suggesting it may engage similar ROS/JNK-mediated mechanisms, but this remains to be experimentally verified. The indole-tryptaminyl extension in 946214-23-9 represents a structural departure from the quinazoline-bearing 3G scaffold, which may modulate target selectivity [2].

colorectal cancer reactive oxygen species JNK pathway

Downregulation of Anti-Apoptotic Proteins: Class-Level Evidence for Indole Sulfonamide Antiproliferative Mechanisms

In the indole-sulfonamide tubulin inhibitor series, compounds targeting the colchicine binding site have been shown to downregulate Bcl-2 and survivin expression while inducing mitotic arrest followed by apoptosis [1]. Specifically, indolesulfonamide derivatives demonstrated in vitro tubulin polymerization inhibition with IC50 values ranging from 0.5 to 5 µM across multiple analogs, coupled with G2/M cell cycle arrest [1]. The target compound (946214-23-9) bears the indole-sulfonamide scaffold central to this pharmacophore. Although no direct IC50 data exist for 946214-23-9 in tubulin polymerization or Bcl-2 family protein modulation assays, its structural similarity to the indolesulfonamide chemotype places it as a candidate for evaluation in these pathways. Procurement for tubulin-targeted screening panels is supported by the class-level evidence of antimitotic activity [2].

Bcl-2 family XIAP survivin mitotic arrest

Substituent-Dependent Activity Modulation at the Sulfonamide Nitrogen: Implications for Selectivity Differentiation

Structure-activity relationship (SAR) studies on tryptamine sulfonamides have demonstrated that the N-substituent on the sulfonamide nitrogen is a critical determinant of biological activity and selectivity. In a series of N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide derivatives, substitution at the para-position of the benzene ring yielded compounds with micromolar antiproliferative activity against multiple cancer lines, with the nature of the substituent (e.g., methyl, halogen, methoxy) dictating potency differences of up to 10-fold [1]. The target compound (946214-23-9) replaces the aryl sulfonamide with a propane-1-sulfonamide bearing a benzodioxole ether, a modification that is predicted to alter both electronic properties and metabolic stability relative to simpler aryl sulfonamide analogs. Specifically, the benzodioxole O-alkyl linkage introduces additional hydrogen-bond acceptor sites and may reduce susceptibility to oxidative metabolism compared to unsubstituted phenyl rings [2]. However, no experimental pharmacokinetic or selectivity data are available for 946214-23-9 at this time.

structure-activity relationship tryptamine sulfonamide selectivity window

Best-Fit Research Scenarios for Procuring N-(2-(1H-Indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide


Phenotypic Screening for ROS/JNK-Dependent Anticancer Agents in Colorectal Cancer Models

Based on class-level evidence that benzo[1,3]dioxol sulfonamide derivatives activate ROS-mediated apoptosis and JNK signaling in colorectal cancer cells (HT-29, SW620) [1], compound 946214-23-9 is a rational procurement candidate for phenotypic screening libraries. Researchers should prioritize it for MTT-based viability assays (dose range 2.5–40 µM, 24–72 h exposure), followed by DCF-DA flow cytometry for ROS quantification, Annexin V/PI apoptosis detection, and Western blot confirmation of JNK pathway markers (p-JNK, p-c-Jun, p-ATF2). Normal cell counter-screens (e.g., FHC colon epithelial cells) should be included to assess cancer selectivity, as class-level data suggest preferential toxicity toward malignant cells [1].

Tubulin Polymerization Inhibitor Screening and Mitotic Arrest Profiling

The indole-sulfonamide scaffold present in 946214-23-9 aligns with known tubulin inhibitors that target the colchicine binding site [2]. Procurement is recommended for in vitro tubulin polymerization assays (fluorescence-based, IC50 determination), cell cycle analysis (propidium iodide staining and flow cytometry for G2/M arrest), and Bcl-2/survivin Western blotting in cancer cell lines (A549, MCF-7, HeLa). Comparative benchmarking against established indolesulfonamides (e.g., N-indolyl-trimethoxybenzenesulfonamide derivatives) can establish relative potency and guide further optimization of the propane-1-sulfonamide linker unique to 946214-23-9 [2].

Structure-Activity Relationship (SAR) Expansion of Tryptamine Sulfonamide Chemical Space

The N-(2-(1H-indol-3-yl)ethyl) terminus of 946214-23-9 is a tryptamine-derived sulfonamide motif shown to be sensitive to substituent effects in SAR studies [3]. Procurement of 946214-23-9 supports systematic exploration of the benzodioxole-ether linker domain, which is structurally distinct from the aryl sulfonamide and alkyl sulfonamide series previously characterized. Recommended experiments include parallel synthesis of analogs with varied linker lengths (ethyl vs. propyl), benzodioxole replacements, and indole N-substitutions, followed by antiproliferative profiling and computational docking to identify novel target engagement profiles. The compound's purity specification (≥95% ) supports its use as a reliable starting material for derivatization.

Computational Chemistry and Molecular Docking Studies for Target Deconvolution

Given the absence of a defined molecular target for 946214-23-9, the compound is well-suited for in silico target fishing and molecular docking campaigns. Its dual indole/benzodioxole architecture provides multiple pharmacophoric features for 3D similarity searching against annotated bioactive compound databases (ChEMBL, PubChem BioAssay). Docking against potential targets implicated in class-level evidence—including tubulin (colchicine site), JNK kinases, and Bcl-2 family proteins—can generate testable hypotheses to guide experimental target deconvolution studies [1][2]. The compound's favorable molecular weight (402.47 g/mol) and predicted physicochemical properties place it within drug-like chemical space suitable for hit-to-lead optimization .

Quote Request

Request a Quote for N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.